DNS-glutathione

Description

Contextualizing Glutathione (B108866) and its Derivatives in Cellular Biochemistry

Glutathione (GSH) is a ubiquitous tripeptide composed of glutamate, cysteine, and glycine, playing a fundamental role in cellular biochemistry across all domains of life wikipedia.orgmdpi.comnih.govkaust.edu.sanih.govnih.govbioone.org. It is the most abundant non-protein thiol in mammalian cells, acting as a critical antioxidant, a cofactor for various detoxification enzymes, and a key regulator of cellular redox homeostasis mdpi.comnih.govkaust.edu.sanih.govfrontiersin.orgunirioja.esmdpi.comnih.gov. GSH's primary functions include scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), detoxifying xenobiotics through conjugation mediated by glutathione S-transferases (GSTs), and regenerating other antioxidants like vitamins C and E wikipedia.orgmdpi.comnih.govunirioja.esnih.govoup.comencyclopedia.pubmdpi.com.

Beyond its direct antioxidant capacity, GSH is intricately involved in redox signaling. It modulates cellular processes such as gene expression, DNA and protein synthesis, signal transduction, cell proliferation, and apoptosis through mechanisms like protein S-glutathionylation mdpi.comfrontiersin.orgmdpi.commdpi.comfrontiersin.org. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) serves as a crucial indicator of the cellular redox environment and can be altered under conditions of oxidative stress nih.govkaust.edu.sabioone.orgfrontiersin.orgmdpi.comoup.commdpi.commdpi.com. Derivatives of glutathione, such as GSSG and mixed disulfides (GSSR), are also integral to these redox-regulating pathways nih.govfrontiersin.orgmdpi.commdpi.com.

Overview of Dinitrosulfonyl (DNs) and Dansyl (DNS) Moieties in Biochemical Probes

The dansyl (DNS) moiety, derived from 5-(N,N-dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), is a well-established fluorescent label widely employed in biochemical and molecular biology research mdpi.comnih.govnih.govresearchgate.netontosight.ainih.govacs.orgresearchgate.net. Dansyl chloride is a reactive reagent that readily forms covalent bonds with primary and secondary amines, including those found in amino acids, peptides, and proteins, as well as phenols mdpi.comnih.govnih.govresearchgate.netontosight.ai. Its key advantage lies in its ability to introduce fluorescence, enhancing the detectability of biomolecules through techniques like HPLC and fluorescence spectroscopy mdpi.comnih.govnih.govresearchgate.netontosight.ai. The DNS group can improve chromatographic separation and ionization efficiency in mass spectrometry mdpi.com.

The dinitrosulfonyl (DNs) moiety, while less commonly referenced in the context of standard fluorescent probes compared to DNS, generally refers to sulfonyl groups functionalized with nitro groups. However, in the context of biochemical probes, the "DNS" prefix almost exclusively refers to the dansyl group researchgate.netontosight.aiontosight.ai. Dansyl-based probes are designed to be sensitive to their microenvironment, exhibiting changes in fluorescence intensity, wavelength, or lifetime in response to factors like polarity, viscosity, or specific molecular interactions idea-bio.comacs.orgnih.govacs.orgacs.orgacs.org. These properties make them invaluable tools for visualizing and quantifying cellular processes and molecular events idea-bio.comacs.orgnih.govacs.orgacs.orgacs.orgnih.gov.

Historical Development and Significance of DNS-Glutathione in Research

The development of fluorescent probes such as this compound stems from the need for more sensitive and specific methods to monitor the dynamic roles of glutathione in cellular biochemistry acs.orgacs.orgrsc.orgresearchgate.netrsc.org. While glutathione's fundamental roles as an antioxidant and its involvement in redox signaling have been known for decades mdpi.comnih.govkaust.edu.safrontiersin.orgmdpi.com, direct visualization and real-time monitoring of its intracellular levels and activities have been challenging.

The conjugation of the dansyl moiety to glutathione creates a molecule that retains glutathione's biological reactivity while gaining fluorescent properties. This allows researchers to track glutathione's presence, localization, and potential interactions within living cells using fluorescence microscopy and spectroscopy mdpi.comontosight.aiontosight.aiidea-bio.comacs.orgacs.orgrsc.orgrsc.org. The significance of such probes lies in their ability to provide dynamic insights into cellular processes influenced by glutathione, such as oxidative stress responses, signaling pathways, and metabolic activities mdpi.comfrontiersin.orgmdpi.commdpi.comfrontiersin.orgacs.orgacs.orgrsc.org. For instance, probes designed to respond to glutathione levels have been developed for applications in imaging oxidative stress and even specific cellular events like ferroptosis rsc.orgresearchgate.net. The historical development of dansylation for analytical purposes, particularly for amino acids, laid the groundwork for its application in creating more complex bioconjugates like this compound for advanced biological research mdpi.comnih.govnih.govresearchgate.net.

Data Tables

While specific research findings involving "this compound" as a singular, widely studied compound are not extensively detailed in the provided snippets, the general principles of using dansyl-labeled molecules and fluorescent probes for glutathione detection provide a basis for understanding potential data presentations. The following table illustrates the type of data that might be generated from studies utilizing such probes, based on the general capabilities of dansyl derivatives and glutathione detection methods.

Table 1: Illustrative Data from Fluorescent Glutathione Probes

| Parameter Measured | Experimental Condition | Probe Type (General) | Observed Fluorescence Change | Interpretation | Reference (Illustrative) |

| GSH Concentration | Varying concentrations of exogenous GSH | Ratiometric Probe | Increased I665nm/I426nm ratio | Linear correlation between fluorescence ratio and GSH concentration, allowing for quantification. | rsc.org |

| Cellular Localization | Live cells treated with fluorescent probe | Organelle-targeted probe | Fluorescence localized to mitochondria/lysosomes | Indicates the probe's ability to penetrate cell membranes and accumulate in specific organelles, suggesting intracellular GSH distribution. | rsc.org |

| Response Time | Rapid addition of GSH to probe solution | Fast-response probe | Emission shift within seconds | Demonstrates the probe's kinetic capability for real-time monitoring of dynamic GSH changes in living cells. | acs.org |

| Selectivity | Presence of GSH vs. Cysteine (Cys) or Homocysteine (Hcy) | Selective Probe | Enhanced fluorescence with GSH only | Confirms the probe's specificity for GSH, distinguishing it from other biologically relevant thiols. | rsc.org |

| Membrane Association | Live cells, probe incubated with cell membrane | Membrane-binding probe | High Pearson's Correlation Coefficient (PCC) | Indicates efficient probe localization at the cellular membrane, crucial for studying membrane-associated GSH functions. | researchgate.net |

| UV-Vis Absorption Shift | Titration of probe with GSH in solution | Ratiometric probe | Hypsochromic shift (e.g., 410 nm to 350 nm) | Spectroscopic evidence of a chemical reaction between the probe and GSH, leading to altered electronic properties. | acs.org |

| Fluorescence Emission Shift | Titration of probe with GSH in solution | Ratiometric probe | Blue shift (e.g., 510 nm to 460 nm) | Spectroscopic evidence of a chemical reaction between the probe and GSH, leading to altered electronic properties. | acs.org |

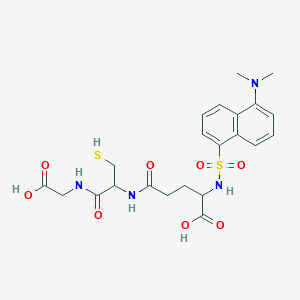

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28N4O8S2 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C22H28N4O8S2/c1-26(2)17-7-3-6-14-13(17)5-4-8-18(14)36(33,34)25-15(22(31)32)9-10-19(27)24-16(12-35)21(30)23-11-20(28)29/h3-8,15-16,25,35H,9-12H2,1-2H3,(H,23,30)(H,24,27)(H,28,29)(H,31,32) |

InChI Key |

FFXGOBFBYCOXAJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O |

Origin of Product |

United States |

Biochemical Roles and Mechanistic Insights of Dns Glutathione and Dns Conjugates

Mechanism of Action as a Trapping Agent for Reactive Metabolites

DNS-glutathione functions as a trapping agent for reactive metabolites, which are often transient and highly electrophilic species formed during xenobiotic metabolism. These reactive metabolites can covalently bind to cellular macromolecules, leading to toxicity. By reacting with these electrophiles, this compound forms stable adducts that can be detected and quantified, thereby providing insights into the metabolic pathways that generate these harmful intermediates.

In xenobiotic metabolism studies, reactive metabolites are often generated in vitro using systems like liver microsomes supplemented with NADPH antecscientific.comunige.ch. Glutathione (B108866) (GSH) and its derivatives, such as this compound, act as nucleophilic trapping agents. The thiol group of glutathione readily reacts with electrophilic centers on reactive metabolites, forming stable glutathione conjugates, or DNs-conjugates in this case sygnaturediscovery.comnih.govyoutube.com. These DNs-conjugates can then be detected and quantified using analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) sygnaturediscovery.comlcms.cznih.gov. Methods like neutral loss scanning (NL) or precursor ion scanning (PI) are employed to specifically detect the characteristic mass of the glutathione adducts unige.chsygnaturediscovery.comlcms.cz. The formation of these adducts serves as a direct indicator of reactive metabolite production during the metabolism of a xenobiotic compound.

This compound is a critical tool in in vitro drug metabolism research for identifying and characterizing reactive metabolites, a key step in assessing potential drug-induced toxicity nih.govfrontiersin.org. By incubating drug candidates with liver microsomes or hepatocytes in the presence of this compound, researchers can capture and analyze any reactive intermediates formed. This approach allows for the early detection of potential liabilities, helping to guide drug design and development towards safer compounds nih.govfrontiersin.org. For instance, studies have utilized this compound to investigate the metabolic activation pathways of various xenobiotics, providing crucial data for risk assessment in drug discovery frontiersin.org.

Role in Glutathione S-Transferase (GST) Catalyzed Reactions

Glutathione S-transferases (GSTs) are a superfamily of enzymes primarily involved in cellular detoxification by conjugating electrophilic compounds with glutathione researchgate.netfrontiersin.orgresearchgate.net. This compound can serve as a substrate or modulator in GST-catalyzed reactions, offering insights into enzyme specificity and catalytic mechanisms.

GSTs exhibit broad and overlapping substrate specificities, with different isoenzymes showing varying affinities for various xenobiotics and glutathione conjugates frontiersin.orgnih.gov. This compound and its derivatives have been synthesized as fluorogenic substrates to study GST activity and specificity acs.org. For example, dansyl-glutathione (a derivative of this compound) has been used to assay GST activity, demonstrating significant fluorescence increases upon enzymatic cleavage acs.org. Studies have shown that various GST isoenzymes, such as GSTA1-1, can efficiently cleave DNS-sulfonamide linkages, releasing a fluorescent tag acs.orgnih.gov. Kinetic data, such as kcat/Km values, can be determined for this compound with different GST isoenzymes, revealing their substrate preferences acs.orgrsc.org.

GSTs catalyze the conjugation of glutathione to electrophilic substrates, often involving the formation of a thioether linkage. In the case of this compound, the linkage involves a sulfonamide bond. GSTs can catalyze the cleavage of these DNs-sulfonamide linkages, a process that releases the fluorescent moiety (in the case of fluorogenic probes) and a glutathione conjugate acs.orgnih.gov. The mechanism typically involves the nucleophilic attack of the thiolate anion of glutathione on the electrophilic center of the substrate, leading to the formation of a stable conjugate researchgate.nettandfonline.com. For sulfonamide linkages, GSTs can exhibit sulfonamidase activity, hydrolyzing the S-N bond researchgate.netnih.govresearchgate.net. For example, dansyl-protected doxorubicin (B1662922) (DNS-DOX) has been shown to be converted to doxorubicin by MGST1 and GSTA1-1 via sulfonamide cleavage nih.govresearchgate.net.

Analytical Methodologies for Dns Glutathione and Its Biological Interactions

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of DNS-glutathione and its related compounds. These methods allow for the effective separation and precise quantification of the analyte from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used and sensitive method for the analysis of glutathione (B108866) and its derivatives, including this compound. This technique often involves a pre-column derivatization step to enhance the fluorescence properties of the target molecules, thereby increasing the sensitivity and selectivity of the assay.

The derivatization of glutathione is a key step. Dansyl chloride is a common derivatizing agent that reacts with the primary amine group of glutathione to form the highly fluorescent this compound adduct. nih.gov This reaction allows for the detection of glutathione at very low concentrations. Other derivatizing agents, such as o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), have also been successfully employed for the HPLC analysis of glutathione and other thiols. nih.govbrieflands.com For instance, OPA reacts rapidly with S-carboxymethyl-glutathione to form a fluorescent derivative, with a detection limit of 15 pmol/ml. nih.gov Similarly, FMOC has been used for the derivatization of the primary and secondary amine groups of glutathione, enabling its measurement in plasma samples. brieflands.com

The separation of this compound is typically achieved using a reversed-phase HPLC column, such as a C18 column. nih.govoup.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol (B129727). brieflands.comoup.com The gradient or isocratic elution allows for the separation of this compound from other sample components.

Fluorescence detection provides high sensitivity. For this compound, the excitation and emission wavelengths are selected to maximize the signal-to-noise ratio. For example, when using FMOC as the derivatizing agent, the excitation and emission wavelengths are set to 260 nm and 315 nm, respectively. brieflands.com With OPA, the excitation is at 340 nm and emission at 450 nm. nih.gov

This HPLC-fluorescence detection method has been applied to quantify glutathione in various biological samples, including cells, tissues, and plasma. nih.govbrieflands.com

| Parameter | Value | Reference |

| Derivatizing Agent | Dansyl Chloride | nih.gov |

| Derivatizing Agent | o-phthalaldehyde (OPA) | nih.gov |

| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) | brieflands.com |

| Column Type | Reversed-phase C18 | nih.govoup.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | brieflands.comoup.com |

| Detection Method | Fluorescence | nih.govbrieflands.com |

| OPA Excitation/Emission | 340 nm / 450 nm | nih.gov |

| FMOC Excitation/Emission | 260 nm / 315 nm | brieflands.com |

| OPA Detection Limit | 15 pmol/ml | nih.gov |

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for Derivatized Analytes

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offers enhanced separation efficiency and specificity for the analysis of derivatized glutathione. The use of sub-two micron particle columns in UHPLC leads to excellent separation efficiencies. frontiersin.org

Derivatization of glutathione is often necessary to improve its chromatographic properties and prevent oxidation. frontiersin.org N-ethylmaleimide (NEM) is a commonly used derivatizing agent that reacts with the thiol group of glutathione, preventing its autooxidation and ensuring accurate measurement of the GSH/GSSG ratio. nih.govmdpi.com This in situ derivatization is crucial for preserving the redox state of the sample during preparation. nih.gov

Following derivatization, the analytes are separated on a UHPLC system and detected by HRMS. This provides reliable quantification based on the exact mass of the molecule, which eliminates potential interferences. researchgate.net The high resolution and accuracy of the mass spectrometer allow for the confident identification and quantification of this compound and other derivatized forms.

This powerful combination of UHPLC and HRMS has been successfully applied to determine glutathione levels in complex biological fluids and cell extracts. frontiersin.orgnih.gov

| Parameter | Description | Reference |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | frontiersin.org |

| Derivatizing Agent | N-ethylmaleimide (NEM) | nih.govmdpi.com |

| Detection | High-Resolution Mass Spectrometry (HRMS) | frontiersin.orgresearchgate.net |

| Advantage | Prevents autooxidation of glutathione | nih.govnih.gov |

| Advantage | High separation efficiency and specificity | frontiersin.orgresearchgate.net |

Spectroscopic Approaches for Characterization and Detection

Spectroscopic techniques are invaluable for the characterization and detection of this compound, providing insights into its structure and function in biological systems.

Fluorescence Spectroscopy in Enzyme Activity Assays

Fluorescence spectroscopy is a highly sensitive method used in enzyme activity assays. nih.gov These assays often rely on the change in fluorescence of a probe upon enzymatic reaction. nih.gov The formation of a fluorescent product from a non-fluorescent substrate, or vice versa, allows for the continuous monitoring of enzyme kinetics. creative-enzymes.com

In the context of glutathione S-transferases (GSTs), enzyme activity is often measured using a substrate that becomes fluorescent upon conjugation with glutathione. 3hbiomedical.com For instance, the reaction between glutathione and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), catalyzed by GST, produces a product that can be detected spectrophotometrically at 340 nm. sandiego.edu The rate of increase in absorbance is directly proportional to the GST activity.

Fluorescent probes offer several advantages in enzyme assays, including high sensitivity, the ability to monitor reactions continuously, and the requirement for only small amounts of enzyme and substrate. nih.gov These characteristics make fluorescence-based assays suitable for high-throughput screening. nih.gov

| Assay Principle | The enzymatic reaction leads to the formation of a fluorescent product from a non-fluorescent substrate, or vice versa. creative-enzymes.com |

| Example Substrate for GST | 1-chloro-2,4-dinitrobenzene (CDNB). sandiego.edu |

| Detection Method | Spectrophotometric measurement of the product at a specific wavelength (e.g., 340 nm for the CDNB conjugate). |

| Advantages | High sensitivity, continuous monitoring of reaction kinetics, requires low amounts of enzyme and substrate. nih.gov |

| Application | Widely used in drug screening and disease diagnosis. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules, including this compound and its conjugates. nih.gov 1H NMR spectroscopy can be used to investigate the conjugation reactions of glutathione with other molecules. nih.gov

NMR has been employed to study the reaction of glutathione with N-ethylmaleimide (NEM), a common derivatizing agent. acs.org These studies have allowed for the characterization of the resulting thiosuccinimide diastereomers and isotopomers. acs.org Both 1D and 2D NMR techniques are used to obtain detailed structural information. acs.org

Furthermore, NMR has been utilized to study the structure and dynamics of glutathione S-transferases (GSTs), providing insights into the enzyme's function. manchester.ac.uk By integrating NMR with other techniques like X-ray crystallography, a more complete picture of the protein's structure and conformational changes can be obtained. manchester.ac.uk

Magnetic Resonance Spectroscopy (MRS) for Intracellular Glutathione Assessment

Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that allows for the in vivo quantification of metabolites in the brain, including glutathione. nih.govmdpi.com This is particularly important for studying oxidative stress in various neurological and psychiatric disorders. ismrm.orgnih.gov

Proton MRS (¹H-MRS) is the most common method used for GSH detection. However, quantifying GSH with MRS presents challenges due to its low concentration in the brain (1.5–3 mmol/L) and significant spectral overlap with other more abundant metabolites. nih.govmdpi.com

To overcome these challenges, spectral editing techniques such as MEGA-PRESS (MEscher-GArwood-Point RESolved Spectroscopy) have been developed. nih.gov MEGA-PRESS allows for a more unambiguous measurement of GSH by suppressing unwanted signals from other metabolites. nih.gov Studies have shown that MEGA-PRESS provides a more reliable quantification of GSH at physiological concentrations compared to conventional PRESS sequences. nih.gov

The reproducibility of different MRS techniques for GSH quantification has been compared, with methods like PR-STEAM showing low coefficients of variation. ismrm.org

| Technique | Description | Key Findings | References |

| PRESS | A standard unedited MRS sequence. | Unreliable for quantifying GSH concentrations below 4 mM. | nih.gov |

| MEGA-PRESS | A J-difference spectral editing technique. | Provides a more reliable and accurate quantification of GSH over a full physiological range and can detect the absence of GSH, avoiding false positives. | nih.govnih.gov |

| PR-STEAM | An alternative localization technique. | Demonstrated low coefficient of variation (5.4%) in reproducibility studies. | ismrm.org |

| SPECIAL | Another localization technique. | Showed a coefficient of variation of 8.0% in reproducibility studies. | ismrm.org |

Electrochemical Detection Methods for Thiol-Containing Compounds

While this compound is predominantly utilized as a fluorescent trapping agent for detecting reactive metabolites, with analysis typically performed via fluorescence spectroscopy and mass spectrometry, the electrochemical characteristics of its constituent moieties—the dansyl group and the glutathione thiol—suggest potential for electrochemical detection methods. researchgate.netnih.gov The field of electrochemistry offers sensitive and rapid analytical techniques for molecules containing electroactive groups, and both the dansyl and thiol groups can be subject to electrochemical analysis. scielo.brnih.gov

The dansyl fluorophore, chemically known as 1-(dimethylamino)-naphthalene-5-sulfonyl, contains electroactive sites. researchgate.netresearchgate.net Studies on analogous dansyl derivatives, such as dansylglycine, have demonstrated this electroactivity. scielo.brresearchgate.net When electrochemically deposited on an indium tin oxide (ITO) electrode, a dansylglycine film exhibits a distinct redox pair. scielo.br Using cyclic voltammetry, this film showed a cathodic peak potential (Epc) at -0.389 V and an anodic peak potential (Epa) at -0.092 V versus a silver/silver ion (Ag/Ag+) reference electrode. scielo.br This classical electroactive behavior is attributed to the presence of the dansyl group, indicating that the naphthalene sulfonyl moiety can undergo redox reactions. scielo.brresearchgate.net In contrast, attempts to electrochemically deposit dansyl chloride itself were unsuccessful, suggesting that the molecular structure attached to the dansyl group influences its deposition and electrochemical response. scielo.br

The other key component of this compound is the glutathione molecule, a thiol-containing tripeptide. Numerous electrochemical methods have been developed for the sensitive detection of glutathione and other thiols. nih.govdntb.gov.uarsc.orgnih.govresearchgate.net These methods are often characterized by high sensitivity, low cost, and ease of implementation. dntb.gov.ua One approach involves adsorptive stripping voltammetry, where glutathione forms a complex with copper(II) ions that adsorbs onto a glassy carbon electrode surface. nih.gov This complex undergoes electrochemical oxidation at a characteristic potential of approximately -0.20 V (vs. a mercury/mercurous sulphate reference electrode), which allows for the quantitative detection of glutathione. nih.gov

Other strategies employ chemically modified electrodes to enhance sensitivity and selectivity. For instance, a poly(thionine) modified electrode has been used for the indirect determination of reduced glutathione (GSH). nih.gov In this system, hydroxyl radicals generated by a Fenton-type reaction oxidize the poly(thionine), and the presence of GSH inhibits the electroreduction of the polymer, allowing for quantification with a detection limit as low as 2.5 nM. nih.gov Similarly, sensors based on copper metal-organic frameworks (Cu-MOF) and gold-platinum nanoparticles have been developed, demonstrating high electrocatalytic activity towards glutathione oxidation and achieving detection limits in the nanomolar to micromolar range. rsc.orgnih.gov

The combination of an electroactive dansyl label and a thiol group in this compound presents a theoretical basis for a dual-mode electrochemical detection strategy. However, direct studies detailing the specific voltammetric signature of the intact this compound conjugate are not extensively reported in the literature. The electrochemical response would likely be complex, potentially involving signals from both the dansyl group and the thiol/disulfide system, and would be influenced by the choice of electrode material, pH, and the specific voltammetric technique employed.

Research Findings on Electrochemical Detection of Dansyl Derivatives and Glutathione

The following table summarizes key findings from electrochemical studies on compounds related to this compound, highlighting the techniques and parameters used for their detection.

| Compound | Electrode Material | Analytical Technique | Key Parameters | Limit of Detection (LOD) | Reference |

| Dansylglycine | Indium Tin Oxide (ITO) | Cyclic Voltammetry (CV) | Epc: -0.389 V, Epa: -0.092 V (vs. Ag/Ag+) | Not Reported | scielo.br |

| Glutathione | Glassy Carbon Electrode | Adsorptive Stripping Voltammetry (with Cu²⁺) | Oxidation Potential: ~ -0.20 V | 0.14 µM | nih.gov |

| Glutathione | Cu-MOF Heterostructure | Not Specified | Linear Range: 0.1–20 µM | 0.1 µM | rsc.org |

| Glutathione | Poly(thionine) Modified Electrode | Cyclic Voltammetry (CV) | Indirect detection via inhibition | 2.5 nM | nih.gov |

| Glutathione | Gold-Platinum Nanoparticles/GCE | Amperometry / CV | Potential: 0.435 V, Linear Range: 0.1–11 µM | 0.051 µM | nih.gov |

| Glutathione | Gold-Carbon-Containing Electrode | Cathodic Voltammetry | Indirect detection via O₂ reduction | 2.5 nM | dntb.gov.ua |

Applications of Dns Glutathione and Dns Based Probes in Biochemical and Cell Biology Research

Real-time Monitoring of Glutathione (B108866) S-Transferase Activity in Live Cellular Systems

The development of fluorescent probes based on DNs-glutathione conjugates has revolutionized the real-time monitoring of GST activity within living cells. These probes offer advantages over traditional methods that often require cell lysis, preserving the dynamic nature of enzyme activity within its native cellular environment.

Live Cell Imaging Applications

DNs-based probes, such as DNs-Rh (also known as CellFluor™ GST) and DNs-cresyl violet, have been successfully employed for live cell imaging of GST activity funakoshi.co.jpnih.govnih.govbio-rev.comresearchgate.netacs.orgresearchgate.netnih.govwindows.net. These probes are designed with high cell permeability, allowing them to readily enter cells. Once inside, intracellular GSTs catalyze the cleavage of the DNs group, releasing the highly fluorescent dye (e.g., Rhodamine 110 or cresyl violet) funakoshi.co.jpbio-rev.comwindows.net. This release results in a significant increase in green fluorescence, enabling visualization of GST activity using fluorescence microscopy funakoshi.co.jpnih.govbio-rev.comresearchgate.netacs.orgresearchgate.net. For instance, DNs-cresyl violet has been specifically utilized for imaging microsomal MGST1 activity in living cells, and the stained cells retain fluorescence even after fixation, which is a valuable property for subsequent analysis acs.org. These probes can detect a wide range of GST family members, providing a measure of total GST activity within the cell funakoshi.co.jpbio-rev.comwindows.net. The probes exhibit minimal intrinsic fluorescence, leading to a high signal-to-noise ratio upon enzymatic activation funakoshi.co.jpbio-rev.comwindows.net.

Flow Cytometry for Enzyme Activity Analysis

The utility of DNs-based probes extends to flow cytometry, a technique that allows for the quantitative analysis of enzyme activity at a single-cell level within a population. While direct studies using this compound in flow cytometry for GST activity are less extensively detailed than imaging, the principle of fluorescent signal generation is compatible with this method funakoshi.co.jpnih.govbio-rev.com. The cell permeability and intracellular fluorescence generation by these probes make them suitable for flow cytometric analysis of GST activity. Historically, monochlorobimane (B1663430) (MBCl) has been used for GSH quantitation via flow cytometry, but its accuracy can be influenced by GST isozyme composition, particularly in human tumor cells with high GST-pi activity nih.gov. The DNs-based probes, designed for GST activity, offer a direct measure of enzyme function rather than substrate levels, potentially overcoming some limitations of MBCl. Furthermore, research has established immunofluorescence flow cytometric methods for quantifying GST isoenzymes, demonstrating the broader applicability of flow cytometry in studying GSTs nih.gov.

Investigation of Drug Metabolism Pathways and Metabolite Adduct Formation

This compound serves as a critical "trapping agent" in studies investigating drug metabolism and the formation of reactive metabolites funakoshi.co.jpnih.gov. During drug metabolism, certain compounds can be converted into reactive intermediates that are electrophilic and can covalently bind to cellular nucleophiles, such as glutathione. These interactions lead to the formation of glutathione (GSH) adducts, which can be indicative of potential drug-induced toxicity nih.govsygnaturediscovery.commdpi.com.

This compound, by mimicking cellular GSH, can react with these electrophilic reactive metabolites. The resulting this compound conjugates can then be quantified and identified using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) funakoshi.co.jpnih.govnih.govsygnaturediscovery.com. This trapping strategy helps in the early detection and characterization of potentially toxic reactive metabolites during drug discovery and development. For example, studies have used GSH as a trapping agent to identify reactive metabolites of drugs, forming stable cyanide adducts or GSH conjugates that are then analyzed by LC-MS/MS mdpi.com. The formation of these adducts is a key indicator of bioactivation pathways and potential cellular damage nih.govsygnaturediscovery.comresearchgate.net.

Enzymatic Reaction Kinetics Studies Involving Glutathione S-Transferases

The DNs-based fluorogenic substrates, including those derived from this compound, are instrumental in characterizing the enzymatic kinetics of Glutathione S-Transferases (GSTs) researchgate.netnih.govacs.orgresearchgate.netnih.govuc.ptnih.gov. These probes allow for precise measurements of enzyme activity under varying substrate concentrations, enabling the determination of key kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax), as well as catalytic efficiency (kcat/Km).

Research has demonstrated that various DNs-based probes, including derivatives of coumarin, cresyl violet, and rhodamine, are excellent substrates for a broad range of GSTs, particularly GSTA1-1 researchgate.netacs.orgnih.gov. These probes exhibit significant fluorescence increases upon GST-catalyzed cleavage, with enhancements ranging from 71-fold to 1200-fold researchgate.netacs.orgnih.gov. The catalytic efficiency (kcat/Km) values are notably high, often in the range of 104 to 107 M-1s-1, and rate enhancements can reach 106 to 109-fold researchgate.netacs.orgnih.gov. For example, kinetic studies using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate for GSTs have reported Km values around 100 µM uc.ptnih.gov. The sensitivity of these assays allows for the quantification of very low levels of GST activity in cell extracts researchgate.netacs.org.

Research into Redox Signaling and Oxidative Stress Mechanisms

Glutathione (GSH) plays a central role in maintaining cellular redox homeostasis and acts as a critical component in redox signaling pathways. The cellular redox status is largely dictated by the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), with a lower GSH/GSSG ratio indicating increased oxidative stress nih.govmdpi.commdpi.comfrontiersin.orgfrontiersin.org.

Probing the Cellular Glutathione Redox Status

While this compound and related DNs-based probes are primarily designed to assay GST activity, the study of GSTs is inherently linked to cellular redox balance. GSTs are involved in detoxifying reactive oxygen species (ROS) and other electrophilic compounds, thereby contributing to the maintenance of cellular redox homeostasis and protecting against oxidative stress researchgate.netnih.govmdpi.comfrontiersin.org. By catalyzing the conjugation of GSH to electrophilic substrates, GSTs help to reduce the burden of reactive species that could otherwise lead to damage and disrupt redox signaling. Although these probes are not directly used to measure the GSH/GSSG ratio, their application in studying GST activity provides indirect insights into cellular defense mechanisms against oxidative stress and the modulation of redox signaling pathways. The ability to monitor GST activity in live cells using these probes allows researchers to investigate how cellular redox state changes might influence GST expression or activity, and vice versa.

Compound List:

this compound (DNS-GSH)

Glutathione (GSH)

Glutathione disulfide (GSSG)

Glutathione S-Transferases (GSTs)

2,4-dinitrobenzenesulfonamide (B1250028) (DNs)

Coumarin

Cresyl violet

Rhodamine 110

1-chloro-2,4-dinitrobenzene (CDNB)

Monochlorobimane (MBCl)

Microsomal MGST1

Q & A

Basic Research Question: What methodological considerations are critical for quantifying DNS-glutathione in cellular assays?

Answer:

Accurate quantification requires:

- Chromatographic optimization : Use reverse-phase HPLC with fluorescence detection, as DNS (dansyl) derivatives enhance sensitivity. Validate separation parameters (e.g., mobile phase pH, column temperature) to resolve this compound from competing thiols like cysteine .

- Sample preparation : Include reducing agents (e.g., TCEP) to prevent glutathione oxidation, and derivatize immediately post-extraction to minimize degradation .

- Calibration controls : Spike matrices (e.g., cell lysates) with known this compound concentrations to account for matrix effects. Report recovery rates and limits of detection (LOD) .

Advanced Research Question: How can researchers resolve contradictory data on this compound’s stability under physiological pH conditions?

Answer:

Contradictions often arise from:

- Experimental variability : Standardize buffer systems (e.g., PBS vs. HEPES) and temperature controls. For example, this compound degrades faster in PBS at 37°C due to metal ion interactions .

- Analytical interference : Use LC-MS/MS to distinguish intact this compound from breakdown products (e.g., dansyl amide). Cross-validate with NMR to confirm structural integrity .

- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate pH-dependent degradation kinetics from batch effects .

Basic Research Question: What controls are essential for validating this compound’s cellular uptake in in vitro models?

Answer:

- Negative controls : Use untagged glutathione to differentiate passive diffusion from DNS-specific transport mechanisms.

- Competitive inhibition : Co-treat with excess glutathione to assess transporter saturation (e.g., via MRP1/2) .

- Endpoint validation : Confirm intracellular localization via confocal microscopy, as dansyl fluorescence permits real-time tracking without fixation artifacts .

Advanced Research Question: How can multi-omics approaches elucidate this compound’s role in redox signaling networks?

Answer:

- Transcriptomic integration : Pair RNA-seq data (e.g., NRF2 pathway activation) with this compound levels to map regulatory hubs. Use tools like GSEA for pathway enrichment .

- Metabolomic correlation : Quantify glutathione disulfide (GSSG) ratios via LC-MS to assess oxidative stress modulation. Cross-reference with this compound depletion kinetics .

- Machine learning : Train models on integrated datasets to predict dose-dependent effects on redox homeostasis, prioritizing variables like cell type and exposure duration .

Basic Research Question: What are the pitfalls in extrapolating this compound pharmacokinetics from rodent models to humans?

Answer:

- Species-specific metabolism : Rodents exhibit faster glutathione turnover; adjust dosing intervals and monitor renal clearance rates .

- Tissue distribution bias : Use PET imaging with isotopic labeling (e.g., ¹⁸F-DNS-glutathione) to compare organ uptake profiles .

- Allometric scaling limitations : Apply physiologically based pharmacokinetic (PBPK) modeling to account for differences in blood-brain barrier permeability .

Advanced Research Question: How should researchers design studies to address conflicting reports on this compound’s cytotoxicity in cancer cells?

Answer:

- Context-dependent variables : Stratify cell lines by p53 status and glutathione synthetase (GSS) expression. For example, p53-mutant cells show heightened this compound sensitivity due to impaired antioxidant feedback .

- Time-resolved assays : Use live-cell imaging to capture transient redox bursts versus sustained oxidative damage .

- Meta-analysis : Aggregate historical data (e.g., IC₅₀ values) and perform heterogeneity testing to identify confounding factors like serum concentration in media .

Basic Research Question: What validation steps ensure specificity in this compound antibody-based detection?

Answer:

- Epitope mapping : Confirm antibody binding to the dansyl moiety via competitive ELISA with free dansyl chloride .

- Cross-reactivity screens : Test against structurally analogous compounds (e.g., DNS-cysteinylglycine) using Western blot or immunofluorescence .

- Knockout validation : Use CRISPR-Cas9 glutathione-deficient cell lines to verify signal absence .

Advanced Research Question: How can computational modeling improve this compound’s therapeutic index in neurodegenerative disease?

Answer:

- Molecular dynamics (MD) simulations : Predict this compound’s interaction with amyloid-beta plaques, focusing on sulfhydryl binding affinity .

- Systems pharmacology : Model blood-brain barrier penetration using QSPR (quantitative structure-property relationship) algorithms trained on dansyl-modified compounds .

- Clinical trial optimization : Simulate dosing regimens via Monte Carlo methods to balance efficacy (GSH replenishment) and off-target effects (e.g., γ-glutamyl transferase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.